4-Propyl-piperazin-1-ylamine
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Overview
Description
4-Propyl-piperazin-1-ylamine is a chemical compound with the molecular formula C7H17N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-piperazin-1-ylamine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-piperazin-1-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Propyl-piperazin-1-ylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propyl-piperazin-1-ylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Propyl-piperazin-1-ylamine can be compared with other piperazine derivatives, such as:
1-Amino-4-cyclopentylpiperazine: This compound has a cyclopentyl group instead of a propyl group.
1-Benzylpiperazine: This compound has a benzyl group instead of a propyl group.
1-(2-Pyridyl)piperazine: This compound has a pyridyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
34924-94-2 |
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Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-propylpiperazin-1-amine |
InChI |
InChI=1S/C7H17N3/c1-2-3-9-4-6-10(8)7-5-9/h2-8H2,1H3 |
InChI Key |
MHZQENTXAGFRFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)N |
Origin of Product |
United States |
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